(2S,4S)-1-BENZYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE
Overview
Description
(2S,4S)-1-(Benzyloxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a benzyloxycarbonyl group, a fluorine atom, and a pyrrolidine ring, makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-BENZYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-4-fluoro-2-methylpyrrolidine and benzyl chloroformate.
Protection: The amino group of (S)-4-fluoro-2-methylpyrrolidine is protected using benzyl chloroformate to form the benzyloxycarbonyl derivative.
Coupling Reaction: The protected intermediate undergoes coupling with a suitable carboxylic acid derivative under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-1-(Benzyloxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce the deprotected amine.
Scientific Research Applications
(2S,4S)-1-(Benzyloxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the development of enzyme inhibitors and receptor modulators.
Medicine: Plays a role in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,4S)-1-BENZYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active pyrrolidine derivative. This derivative can then interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
- (2S,4R)-1-(Benzyloxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
Comparison:
- Structural Differences: The position and nature of the protecting groups (benzyloxycarbonyl vs. tert-butoxycarbonyl) can influence the compound’s reactivity and stability.
- Reactivity: The presence of different protecting groups can affect the compound’s susceptibility to deprotection and subsequent reactions.
- Applications: While similar compounds may share some applications, the specific protecting group can make one compound more suitable for certain synthetic routes or biological targets.
Properties
Molecular Formula |
C14H16FNO4 |
---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl 4-fluoropyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H16FNO4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
InChI Key |
FDPGMTFRBRCTSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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